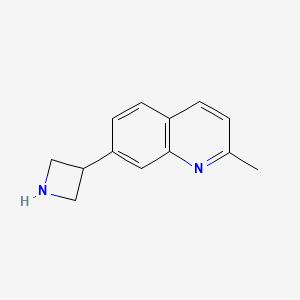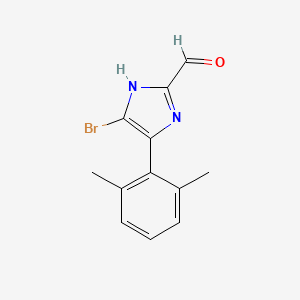
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4BrCl2NO and a molecular weight of 268.92 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms attached to a benzimidoyl chloride core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include sodium carbonate, oxone, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and chlorine atoms allows it to form strong interactions with these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride can be compared to other similar compounds, such as:
2-Bromo-6-chlorobenzaldehyde: A precursor in the synthesis of the target compound.
N-Hydroxybenzimidoyl chloride: A related compound with similar reactivity but different substituents.
2-Bromo-6-chloroaniline: Another compound with bromine and chlorine atoms attached to an aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C7H4BrCl2NO |
|---|---|
Molecular Weight |
268.92 g/mol |
IUPAC Name |
2-bromo-6-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H |
InChI Key |
NQLKYVPYHOYCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=NO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


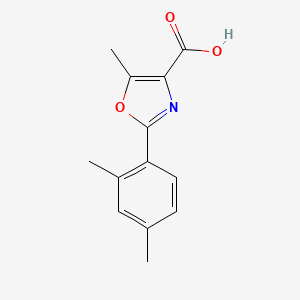
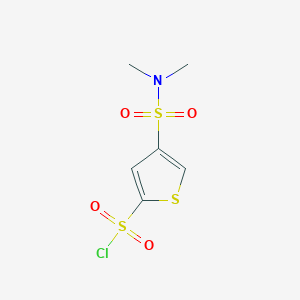
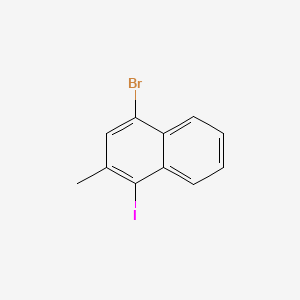

![5-Bromo-4-[4-fluoro-2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15337005.png)
![N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine](/img/structure/B15337016.png)
![3-Bromo-5-((2-(pyrrolidin-1-yl)ethyl)amino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B15337027.png)

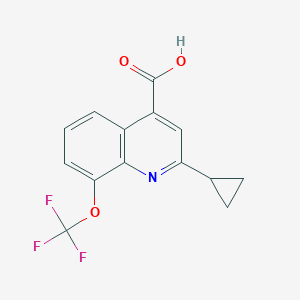

![1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)
